molecular formula C18H18O5 B12530556 Methanone, [3-(3,4-dimethoxyphenyl)oxiranyl](4-methoxyphenyl)- CAS No. 861881-87-0

Methanone, [3-(3,4-dimethoxyphenyl)oxiranyl](4-methoxyphenyl)-

Katalognummer: B12530556
CAS-Nummer: 861881-87-0
Molekulargewicht: 314.3 g/mol
InChI-Schlüssel: OYHUVSXXTRGUON-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methanone, 3-(3,4-dimethoxyphenyl)oxiranyl- is a complex organic compound with the molecular formula C18H16O6 It is characterized by the presence of an oxirane ring and multiple methoxy groups attached to aromatic rings

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methanone, 3-(3,4-dimethoxyphenyl)oxiranyl- typically involves the reaction of 3,4-dimethoxybenzaldehyde with 4-methoxyphenylacetic acid in the presence of a suitable catalyst. The reaction proceeds through an aldol condensation followed by cyclization to form the oxirane ring. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate and an organic solvent like ethanol or methanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Analyse Chemischer Reaktionen

Types of Reactions

Methanone, 3-(3,4-dimethoxyphenyl)oxiranyl- can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Methanone, 3-(3,4-dimethoxyphenyl)oxiranyl- has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of Methanone, 3-(3,4-dimethoxyphenyl)oxiranyl- involves its interaction with specific molecular targets. The oxirane ring can react with nucleophiles in biological systems, leading to the formation of covalent bonds with proteins and DNA. This can result in the modulation of biological pathways and the exertion of therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Methanone, 3-(3,4-dimethoxyphenyl)oxiranyl- is unique due to the presence of both an oxirane ring and multiple methoxy groups, which confer distinct chemical reactivity and potential biological activity .

Eigenschaften

CAS-Nummer

861881-87-0

Molekularformel

C18H18O5

Molekulargewicht

314.3 g/mol

IUPAC-Name

[3-(3,4-dimethoxyphenyl)oxiran-2-yl]-(4-methoxyphenyl)methanone

InChI

InChI=1S/C18H18O5/c1-20-13-7-4-11(5-8-13)16(19)18-17(23-18)12-6-9-14(21-2)15(10-12)22-3/h4-10,17-18H,1-3H3

InChI-Schlüssel

OYHUVSXXTRGUON-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC=C(C=C1)C(=O)C2C(O2)C3=CC(=C(C=C3)OC)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.